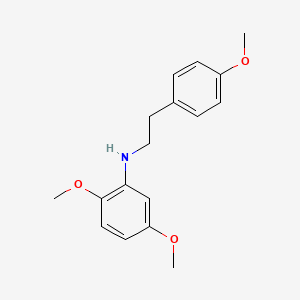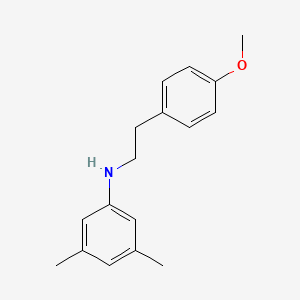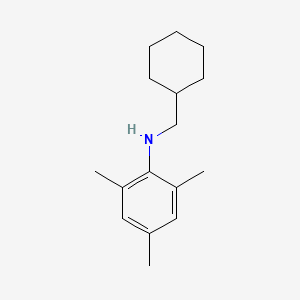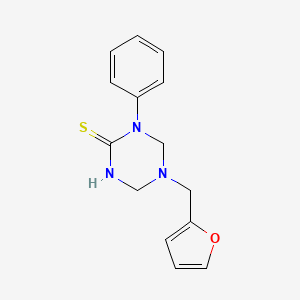
2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline
Descripción general
Descripción
2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline is a chemical compound belonging to the class of phenethylamines It is characterized by the presence of methoxy groups at the 2 and 5 positions on the benzene ring and an additional methoxy group on the phenethylamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 4-methoxyphenethylamine.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluene sulfonic acid, to form the desired product.
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated derivatives and other substituted phenethylamines.
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the structure-activity relationships of psychoactive substances.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist at the 5-HT2A receptor, leading to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity . This interaction is responsible for its psychoactive effects and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxy-4-iodophenethylamine (2C-I): A similar compound with an iodine substituent at the 4-position, known for its potent hallucinogenic effects.
2,5-Dimethoxy-4-bromophenethylamine (2C-B): A bromine-substituted analog with psychoactive properties.
2,5-Dimethoxy-4-methylphenethylamine (2C-D): A methyl-substituted derivative with similar pharmacological effects.
Uniqueness
2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline is unique due to the presence of the methoxy group on the phenethylamine side chain, which may influence its pharmacokinetic properties and receptor binding affinity. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological effects.
Propiedades
IUPAC Name |
2,5-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-19-14-6-4-13(5-7-14)10-11-18-16-12-15(20-2)8-9-17(16)21-3/h4-9,12,18H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSYTNORBYRNKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline](/img/structure/B3131664.png)






